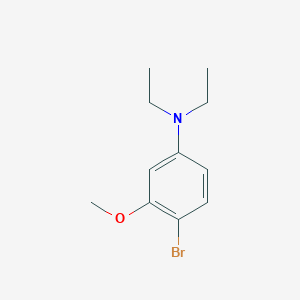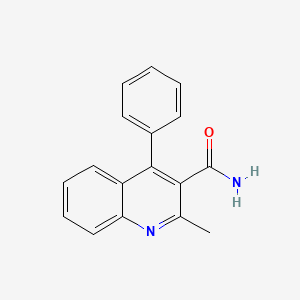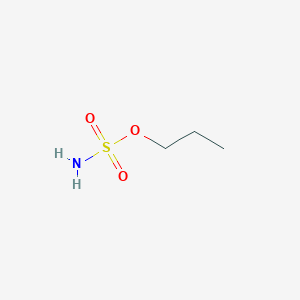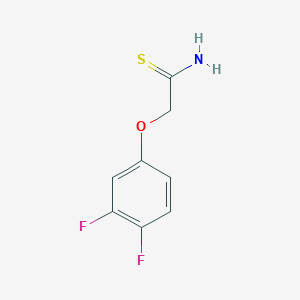![molecular formula C9H10N2O B13586634 5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one](/img/structure/B13586634.png)
5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one is a versatile chemical compound with a unique structure that has garnered significant interest in various fields of scientific research. Its distinctive properties make it valuable in drug discovery, material synthesis, and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, are likely applied to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
5H,6H,7H,8H,9H-pyrido[3,2-b]azepine-6,9-dione: Another compound with a similar core structure but different functional groups.
6,7-dihydro-5H-pyrido[2,3-c]pyridazine: A related compound with variations in the ring structure.
Uniqueness
5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one stands out due to its unique combination of structural features and reactivity
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydropyrido[2,3-c]azepin-9-one |
InChI |
InChI=1S/C9H10N2O/c12-9-8-7(3-1-5-10-8)4-2-6-11-9/h1,3,5H,2,4,6H2,(H,11,12) |
Clave InChI |
XZZLQXYAOLJOKY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)NC1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-[4-(1-methylethoxy)phenyl]ethanone](/img/structure/B13586551.png)
![N-[(3,5-difluorophenyl)methyl]hydroxylamine](/img/structure/B13586552.png)

![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride](/img/structure/B13586554.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13586559.png)
![(2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13586568.png)







